N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F6N2OS/c25-23(26,27)17-4-1-3-16(11-17)20-13-34-22(32-20)15-9-7-14(8-10-15)21(33)31-19-6-2-5-18(12-19)24(28,29)30/h1-13H,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALOYAZNIFJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. The presence of trifluoromethyl groups and a thiazole moiety suggests significant interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains multiple functional groups that may contribute to its biological activity, particularly in the context of cancer treatment and antimicrobial properties.
Antitumor Activity
Research indicates that thiazole derivatives, including those similar to this compound, exhibit significant antitumor properties. A study highlighted the structure-activity relationship (SAR) where the thiazole ring was crucial for cytotoxic activity against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cells, indicating potent anticancer activity .
The mechanism through which this compound exerts its effects likely involves modulation of apoptotic pathways. Thiazole-based compounds have been shown to interact with Bcl-2 proteins, promoting apoptosis in cancer cells. Molecular dynamics simulations suggest that these compounds primarily engage in hydrophobic interactions with target proteins, which is essential for their cytotoxic effects .
Study 1: Anticancer Efficacy
In a comparative study involving several thiazole derivatives, this compound was tested alongside standard chemotherapeutics. The results indicated that this compound exhibited comparable or superior efficacy against specific cancer cell lines when assessed using the MTT assay. The findings support its potential as an effective anticancer agent .
Study 2: Antimicrobial Properties
Another area of investigation focused on the antimicrobial activity of thiazole derivatives. Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. The SAR analysis indicated that the presence of electron-withdrawing groups significantly enhanced antibacterial activity .
Data Table: Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
- N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2) Structural Difference: Replaces the 3-(trifluoromethyl)phenyl amide group with a 4-bromophenyl group. The molar mass (503.33 g/mol) is lower than the target compound due to bromine’s atomic weight (79.9 vs. -CF₃’s 69.0) .
N-[3-(Trifluoromethyl)phenyl]-4-methoxybenzamide
- Structural Difference : Lacks the thiazole ring and features a methoxy (-OCH₃) group at the benzamide 4-position.
- Impact : The absence of the thiazole eliminates π-π stacking or hydrogen-bonding interactions critical for target engagement. Methoxy groups increase electron density but reduce metabolic stability compared to -CF₃ .
Thiazole Ring Modifications
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine
- ZINC5154833 (4-(2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide) Structural Difference: Substitutes the thiazole with a pyrimidinone-thioether moiety.
Trifluoromethyl Group Positioning
3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 8, )
F5254-0161 (N-[4-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide)
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Dual -CF₃ groups in the target compound significantly increase logP compared to analogs with single -CF₃ or halogen substituents, enhancing membrane permeability but risking solubility issues.
- Metabolic Stability : -CF₃ groups resist oxidative metabolism, prolonging half-life relative to methoxy or bromine-containing analogs .
- Synthetic Accessibility : The target compound’s synthesis likely involves Hantzsch thiazole formation and amide coupling, similar to methods in and , but yields may be lower due to steric hindrance from dual -CF₃ groups .
Q & A
What are the established synthetic routes for N-[3-(trifluoromethyl)phenyl]-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide, and what key reaction conditions influence yield?
Answer:
The synthesis involves multi-step coupling reactions. A structurally similar compound, N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide , was synthesized via:
Thiazole ring formation : Reacting 3-(trifluoromethyl)phenyl-substituted thioureas with α-bromoketones in ethanol under reflux.
Benzamide coupling : Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent with triethylamine in anhydrous dichloromethane.
Key factors affecting yield include:
- Catalyst : Triethylamine enhances reaction efficiency by neutralizing HCl byproducts.
- Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Purification : Silica gel chromatography (10% methanol in dichloromethane) achieves >95% purity, with yields up to 56% .
How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation employs:
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (singlet at δ 3.3–3.5 ppm).
- ¹³C NMR : Carbonyl signals (C=O at ~168 ppm) and CF₃ carbons (quartet at ~125 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 503.33 for a bromophenyl analog) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched with theoretical values (deviation <0.4%) .
What strategies are employed to analyze structure-activity relationships (SAR) for this compound's biological targets?
Answer:
SAR studies focus on:
- Substituent variation : Modifying the benzamide (e.g., bromophenyl vs. methoxyphenyl) or thiazole (e.g., trifluoromethyl vs. methyl groups) alters kinase inhibition.
- Example: Bromine substitution at the 4-position enhances steric hindrance, reducing IC₅₀ by 3-fold in tyrosine kinase assays .
- Pharmacophore modeling : Identifying critical hydrogen-bonding interactions between the benzamide carbonyl and kinase ATP-binding pockets .
- Bioisosteric replacement : Replacing thiazole with triazole rings to assess metabolic stability .
How can conflicting data regarding this compound's efficacy in enzyme inhibition assays be resolved?
Answer:
Discrepancies often arise from:
- Assay conditions : ATP concentration (e.g., 10 µM vs. 1 mM) impacts competitive inhibition. Standardizing protocols (e.g., Eurofins KinaseProfiler) reduces variability .
- Orthogonal validation :
- Surface plasmon resonance (SPR) : Measures direct binding affinity (KD) to exclude false positives from fluorescence-based assays.
- Cellular assays : Confirm target engagement via Western blotting (e.g., phospho-ERK reduction) .
- Statistical rigor : Repeating experiments with n ≥ 3 biological replicates and applying ANOVA with post-hoc tests .
What computational methods predict the binding mode of this compound with its target proteins?
Answer:
- Molecular docking : Tools like AutoDock Vina or Glide position the thiazole ring in hydrophobic pockets and align the benzamide carbonyl with catalytic lysine residues (e.g., EGFR kinase). Docking scores (∆G ≤ −8 kcal/mol) correlate with experimental IC₅₀ values .
- Molecular dynamics (MD) simulations : 100-ns simulations in explicit solvent assess stability of ligand-protein interactions (e.g., RMSD < 2 Å) .
- Free energy perturbation (FEP) : Quantifies the impact of substituents (e.g., trifluoromethyl vs. methyl) on binding affinity .
What experimental designs optimize the compound's solubility and bioavailability for in vivo studies?
Answer:
- Solubility enhancement :
- Metabolic stability : Liver microsome assays (human/rat) identify vulnerable sites (e.g., ester hydrolysis) for deuteration or fluorination .
- Pharmacokinetics (PK) : Single-dose studies in rodents measure plasma half-life (t₁/₂) and Cₘₐₓ via LC-MS/MS .
How are contradictions in cytotoxicity data across cell lines addressed?
Answer:
- Cell line profiling : Test across diverse panels (e.g., NCI-60) to identify genotype-specific sensitivity (e.g., KRAS-mutant vs. wild-type cells) .
- Off-target screening : Use Eurofins SafetyScreen44 to rule out hERG or CYP450 inhibition.
- Mechanistic studies : RNA-seq analysis post-treatment reveals pathway-specific effects (e.g., apoptosis vs. cell cycle arrest) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
